molecular formula C10H7F3O B2405844 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol CAS No. 1443429-33-1

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No. B2405844
CAS RN: 1443429-33-1
M. Wt: 200.16
InChI Key: KDBTXUVLYVGRJD-UHFFFAOYSA-N
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Description

The compound “1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol” is an organic compound containing an ethynyl group and a trifluoroethanol group attached to a phenyl ring . The ethynyl group consists of a carbon-carbon triple bond (C≡C), and the trifluoroethanol group contains a carbon atom bonded to three fluorine atoms and a hydroxyl group (-OH).


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “1-(4-Ethynylphenyl)ethanone” have been synthesized using palladium-catalyzed Sonogashira polycondensation reactions . This involves the reaction of a compound with an ethynyl group with another compound containing a halogen atom in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl ring with an ethynyl group and a trifluoroethanol group attached. The ethynyl group would contribute to the planarity of the molecule, while the trifluoroethanol group could introduce polarity .


Chemical Reactions Analysis

The ethynyl group in this compound could potentially undergo addition reactions, while the trifluoroethanol group could participate in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

Based on the properties of similar compounds, this compound is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent, with it likely being more soluble in polar solvents due to the presence of the trifluoroethanol group .

Scientific Research Applications

Catalysis

Tetrakis(4-ethynylphenyl)methane has been explored as a catalyst in organic synthesis. Its rigid and conjugated structure allows it to participate in various reactions, such as Sonogashira coupling, Glaser coupling, and click chemistry. Researchers have utilized it to promote efficient bond formations, making it a valuable tool in synthetic chemistry .

Organic Electronics

The compound’s π-conjugated system and electron-rich nature make it suitable for organic electronic devices. It has been investigated as a building block for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). Its ability to transport charge carriers efficiently contributes to its potential in next-generation electronic materials .

Material Science

Tetrakis(4-ethynylphenyl)methane can serve as a versatile linker in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These porous materials find applications in gas storage, separation, and catalysis. The compound’s robust structure enhances the stability of these frameworks, allowing for tailored properties .

Click Chemistry

As a terminal alkyne, this compound participates in click reactions. Click chemistry enables efficient and selective bond formation under mild conditions. Researchers have employed tetrakis(4-ethynylphenyl)methane in the synthesis of complex molecules, bioconjugation, and surface modification .

Protecting Group in Synthesis

The compound’s ethynyl groups can act as protecting groups during organic synthesis. By selectively blocking specific functional groups, chemists can control reactions and achieve desired regioselectivity. Tetrakis(4-ethynylphenyl)methane has been used in this context, especially in the synthesis of complex natural products .

Drug Discovery Research

Researchers have explored the compound’s potential in drug development. Its unique structure and reactivity may lead to novel pharmacophores or scaffolds. Although specific applications are still emerging, tetrakis(4-ethynylphenyl)methane holds promise in medicinal chemistry .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-ethynylphenylboronic acid pinacol ester , have been used for the functionalization of platinum nanoparticles

Mode of Action

Compounds with ethynylphenyl groups are often involved in reactions like the sonogashira cross-coupling reaction . This reaction forms a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide . The compound might interact with its targets in a similar manner, but further studies are required to confirm this.

Biochemical Pathways

A study involving a similar compound, 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, mentioned its involvement in the formation of hyperbranched polymer . This suggests that 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol might also influence polymer formation pathways.

Result of Action

The compound’s potential involvement in polymer formation pathways suggests that it might influence the structure and function of macromolecules in cells.

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds containing ethynyl groups can be potentially hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for this compound could involve exploring its potential uses in various fields such as organic synthesis, materials science, and medicinal chemistry. Its unique structure could make it useful in the synthesis of complex organic molecules or in the development of new materials .

properties

IUPAC Name

1-(4-ethynylphenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h1,3-6,9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBTXUVLYVGRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol

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